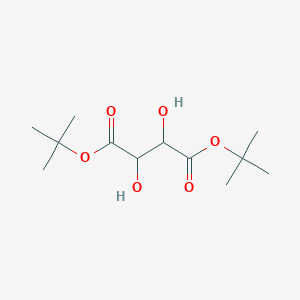

(-)-Di-tert-butil D-tartrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

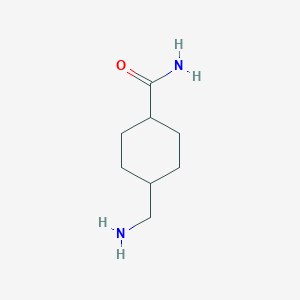

(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate is a useful research compound. Its molecular formula is C12H22O6 and its molecular weight is 262.3 g/mol. The purity is usually 95%.

The exact mass of the compound (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

Este compuesto sirve como auxiliar quiral y agente de resolución en la síntesis orgánica. Se utiliza para inducir la quiralidad en las reacciones químicas, lo cual es esencial para sintetizar sustancias enantioméricamente puras. Esta aplicación es particularmente importante en la síntesis de catalizadores asimétricos y otras moléculas quirales .

Ciencia de Materiales

En la ciencia de materiales, el (-)-Di-tert-butil D-tartrato se puede utilizar para preparar polímeros con propiedades ópticas específicas. La quiralidad del compuesto puede conducir al desarrollo de nuevos materiales con características únicas, como una mayor resistencia o una conductividad eléctrica modificada .

Química Analítica

Como agente de derivatización quiral, se emplea en técnicas cromatográficas para separar enantiómeros. Esto es vital para el control de calidad de los productos farmacéuticos y el análisis de mezclas complejas donde se requiere la determinación de los estereoisómeros individuales .

Industria de Alimentos y Bebidas

Los derivados del ácido tartárico, incluido el this compound, se utilizan en la industria alimentaria como aditivos. Pueden actuar como reguladores de la acidez, antioxidantes y potenciadores del sabor, contribuyendo a la estabilidad y el sabor de los productos alimenticios .

Ciencias Ambientales

Los derivados del compuesto se están explorando por su posible uso como retardantes de llama no halogenados. Esta aplicación es significativa en la creación de materiales ignífugos más seguros y respetuosos con el medio ambiente .

Propiedades

IUPAC Name |

ditert-butyl (2S,3S)-2,3-dihydroxybutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWOKJQQGHCDBL-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117384-46-0 |

Source

|

| Record name | 1,4-Bis(1,1-dimethylethyl) (2S,3S)-2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117384-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What is the role of (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate in the synthesis of Zaragozic acids A and C?

A1: (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate, also known as di-tert-butyl D-tartrate, serves as the starting material in the synthesis of zaragozic acids A and C using a carbonyl ylide cycloaddition strategy []. The synthesis involves a multi-step transformation of di-tert-butyl D-tartrate into a key intermediate, which then undergoes a crucial carbonyl ylide cycloaddition reaction. This reaction forms the core structure of the zaragozic acids.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)